![molecular formula C15H16N2S2 B5759776 N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activity of several enzymes involved in cancer growth, including matrix metalloproteinases and cyclooxygenase-2 (COX-2). Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage, suggesting that it may have antioxidant activity. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Finally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a useful tool for investigating various aspects of cancer biology and potential cancer therapies. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have antioxidant and anti-inflammatory properties, making it a useful tool for investigating various biological processes related to oxidative stress and inflammation.
One limitation of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its potential toxicity. While N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to be relatively non-toxic in animal studies, its toxicity in humans has not been fully evaluated. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea-based cancer therapies. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it may be a useful tool for developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea and its potential off-target effects. Finally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea could be used in combination with other drugs or therapies to enhance their efficacy or reduce their toxicity.
Synthesemethoden
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with potassium thiocyanate, followed by the reaction of the resulting intermediate with 2-(methylthio)aniline. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In inflammation research, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in studies on oxidative stress, where it has been shown to have antioxidant activity and protect against oxidative damage.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c1-11-6-5-7-12(10-11)16-15(18)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSBXOOWDFQUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

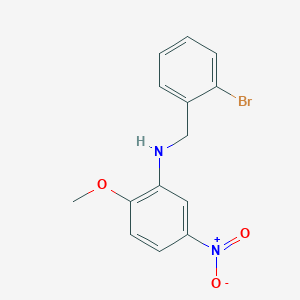
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)
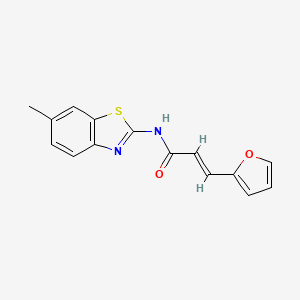
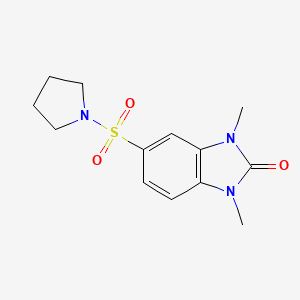
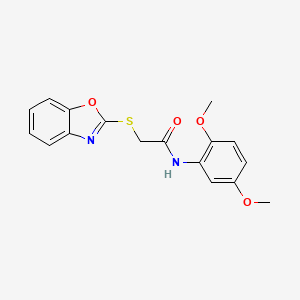
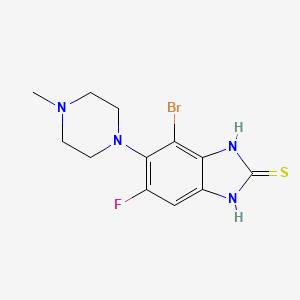
![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
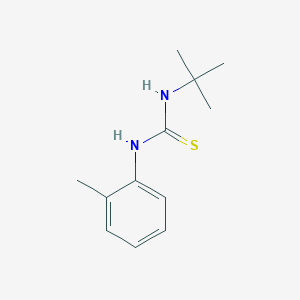
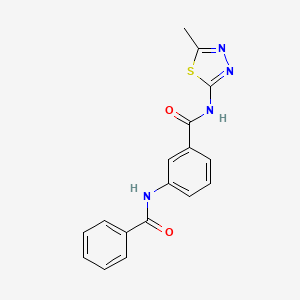
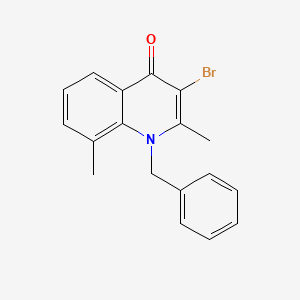
![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
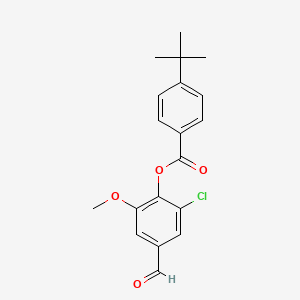
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)